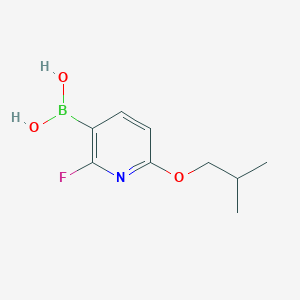

2-Fluoro-6-isobutoxypyridine-3-boronic acid

Description

2-Fluoro-6-isobutoxypyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a fluorine atom at position 2 and an isobutoxy group at position 4. The boronic acid functional group at position 3 makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals, agrochemicals, and materials science . The isobutoxy substituent introduces steric bulk, which may influence reactivity and selectivity in coupling reactions compared to smaller alkoxy groups (e.g., methoxy or ethoxy).

Properties

IUPAC Name |

[2-fluoro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO3/c1-6(2)5-15-8-4-3-7(10(13)14)9(11)12-8/h3-4,6,13-14H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGFHOBITCSMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCC(C)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-isobutoxypyridine-3-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the hydroboration of an appropriate pyridine derivative, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-isobutoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Chan-Lam coupling, the product could be an arylamine or aryloxy compound .

Scientific Research Applications

2-Fluoro-6-isobutoxypyridine-3-boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of 2-Fluoro-6-isobutoxypyridine-3-boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate then undergoes transmetalation with a metal catalyst (e.g., palladium or copper), followed by reductive elimination to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partners .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Key Observations:

Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) stabilize the boronic acid but reduce its nucleophilicity, whereas electron-donating alkoxy groups (e.g., ethoxy) enhance reactivity in cross-couplings .

Solubility : Polar substituents like 2-methoxyethoxy improve solubility in polar solvents, whereas bulky or aromatic groups (e.g., phenyl) may reduce solubility .

Reactivity in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction efficiency correlates with the electronic and steric profile of the boronic acid:

- Ethoxy Substitution : (6-Ethoxy-2-fluoropyridin-3-yl)boronic acid (similarity: 0.94) exhibits faster coupling rates due to its smaller size and moderate electron-donating effect .

- Chloro and Trifluoromethyl Substitution : [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid shows reduced reactivity due to strong electron-withdrawing effects, requiring harsher conditions (e.g., higher temperatures or stronger bases) .

- Phenyl Substitution : 2-Fluoro-6-phenylpyridine-3-boronic acid demonstrates utility in synthesizing sterically hindered biaryls, though yields may vary due to π-π stacking interactions .

Biological Activity

2-Fluoro-6-isobutoxypyridine-3-boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are recognized for their diverse biological activities. They play crucial roles in drug discovery due to their ability to interact with various biological targets. This compound specifically has been studied for its potential as an antibacterial agent and its role in modulating enzyme activity.

Biological Activity

1. Antibacterial Activity

Research indicates that boronic acids can exhibit significant antibacterial properties. For instance, studies have shown that derivatives of boronic acids can inhibit the activity of class C β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The mechanism involves the reversible binding of boronic acids to serine residues in the active site of these enzymes, thus preventing their function .

Table 1: Antibacterial Activity of Boronic Acid Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of β-lactamase activity |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 μg/mL | Disruption of biofilm formation |

| 2-Fluoro-5-iodophenylboronic acid | 100 μg/mL | Inhibition of virulence factors |

2. Mechanism of Action

The biological activity of this compound is attributed to its ability to form covalent bonds with target proteins. This compound's boron atom is essential for its interaction with hydroxyl groups on serine residues, which is critical for inhibiting enzyme functions related to bacterial resistance mechanisms .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various boronic acid derivatives against resistant strains of bacteria. The results indicated that compounds with a similar structure to this compound demonstrated potent activity against Pseudomonas aeruginosa, a common nosocomial pathogen. The study highlighted the importance of structural modifications in enhancing antibacterial properties .

Case Study 2: Biofilm Inhibition

Another significant aspect of the biological activity of this compound is its potential to inhibit biofilm formation. In vitro assays showed that certain boronic acids could reduce biofilm mass significantly on surfaces exposed to bacterial cultures. This property is particularly relevant in treating infections associated with indwelling medical devices .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary studies suggest that this compound has favorable pharmacokinetic properties, although further optimization may be necessary to enhance its therapeutic efficacy and reduce potential toxicity .

Q & A

Q. What are the recommended purification methods for 2-fluoro-6-isobutoxypyridine-3-boronic acid to achieve >95% purity?

Boronic acids often require careful purification due to their sensitivity to hydrolysis. Column chromatography using silica gel with ethyl acetate/hexane gradients is commonly employed for intermediates like fluoropyridine boronic acids . Recrystallization from toluene or dichloromethane/hexane mixtures may further enhance purity. For analytical validation, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended to confirm purity .

Q. How should this compound be stored to prevent degradation?

Store the compound in airtight containers under inert gas (argon or nitrogen) at 0–6°C to minimize boroxine formation and hydrolysis. Desiccants like molecular sieves or silica gel should be included to absorb moisture. Long-term storage at –20°C is advised for stability .

Q. What are the typical coupling partners for Suzuki-Miyaura reactions involving this compound?

This boronic acid is used in cross-coupling reactions with aryl/heteroaryl halides (e.g., bromides, iodides). Common substrates include halogenated pyridines, quinolines, or benzene derivatives. Catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) with bases (Na₂CO₃ or K₃PO₄) in THF/water mixtures are standard .

Advanced Research Questions

Q. How can conflicting literature reports on the reactivity of fluoropyridine boronic acids in Suzuki reactions be resolved?

Contradictions may arise from subtle differences in steric/electronic effects of substituents. For example, bulky isobutoxy groups at the 6-position may hinder coupling efficiency compared to smaller alkoxy groups. Systematic studies varying catalyst loading (0.5–5 mol% Pd), reaction temperature (60–100°C), and solvent polarity (toluene vs. DMF) are critical. Kinetic monitoring via LC-MS can identify intermediates (e.g., boronate esters) that influence reaction pathways .

Q. What strategies mitigate low yields in couplings involving sterically hindered boronic acids like this compound?

Steric hindrance can reduce transmetallation efficiency. Solutions include:

Q. How can computational methods predict the regioselectivity of this boronic acid in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to evaluate steric/electronic effects. For instance, the isobutoxy group’s steric bulk may direct coupling to less hindered positions on aryl halide partners. Molecular electrostatic potential (MEP) maps can further illustrate nucleophilic/electrophilic sites .

Methodological Considerations

- Contradiction Analysis : When literature data conflict (e.g., reaction yields), replicate experiments with rigorous control of moisture/oxygen levels, as boronic acids are prone to decomposition.

- Spectroscopic Challenges : Fluorine (¹⁹F NMR) and boron (¹¹B NMR) signals aid structural confirmation but require optimized parameters (e.g., ¹⁹F NMR at 470 MHz with CFCl₃ as an internal standard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.